molecular formula C5H7BrO3S B3244567 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide CAS No. 162467-21-2

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Cat. No.: B3244567
CAS No.: 162467-21-2
M. Wt: 227.08 g/mol
InChI Key: XCKGATGOIQOWPT-UHFFFAOYSA-N
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Description

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide (CAS 162467-21-2) is a brominated cyclic sulfone that serves as a versatile and valuable building block in organic synthesis, particularly for constructing novel thiopyran-based heterocyclic systems . Its molecular structure, characterized by the sulfone group and an adjacent bromine atom, makes it a key intermediate in multi-component reactions to prepare diverse libraries of cyclic sulfones with potential applications in medicinal chemistry and materials science . Researchers value this compound for its reactivity, which allows for further functionalization and the development of new molecular entities. The parent compound of this family, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, is recognized as a fundamental synthon, and its brominated derivatives are subjects of ongoing research, including quantum chemical studies to understand their reactivity and properties better . This compound has a molecular formula of C5H7BrO3S and a molecular weight of 227.08 g/mol . It requires specific storage conditions in an inert atmosphere at 2-8°C . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGATGOIQOWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromodihydro 2h Thiopyran 4 3h One 1,1 Dioxide and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, the analysis identifies several key bonds for disconnection.

The most apparent disconnection is the carbon-bromine bond at the C-3 position. This bond is adjacent to the carbonyl group, suggesting its formation via an alpha-halogenation of a ketone, a standard synthetic transformation. This leads back to the parent ketone, dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide.

The next logical disconnection involves the sulfone group. The two sulfur-oxygen double bonds can be retrosynthetically removed to reveal the corresponding sulfide (B99878), tetrahydro-4H-thiopyran-4-one. This points to an oxidation reaction as a key step in the forward synthesis.

Finally, the thiopyran ring itself can be disconnected. A common and effective strategy for forming six-membered rings containing a ketone is the Dieckmann condensation or related cyclization reactions. Disconnecting the C-C bond alpha to the ketone and one of the C-S bonds reveals an open-chain precursor, such as a derivative of 3,3'-thiodipropanoic acid.

This multi-step retrosynthetic pathway provides a clear and logical roadmap for the synthesis of the target molecule, starting from simple acyclic precursors.

Synthesis of Parent Thiopyran-4(3H)-one Precursors

The synthesis of the core heterocyclic structure is a critical phase, beginning with the formation of the thiopyranone ring and subsequent modification to introduce the sulfone group.

Cyclization Reactions for Ring Formation

The formation of the tetrahydro-4H-thiopyran-4-one ring is efficiently achieved through the cyclization of acyclic precursors. A well-established method involves the base-mediated intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropanoate. researchgate.net In this process, a base such as sodium methoxide (B1231860) is used to generate an enolate, which then attacks the second ester group to form a six-membered ring. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, typically in the presence of an aqueous acid, to yield the desired tetrahydro-4H-thiopyran-4-one. researchgate.net This method provides the parent thiopyranone scaffold in high yield. researchgate.net

Alternative strategies for synthesizing thiopyran rings include hetero-Diels-Alder reactions, where a thiocarbonyl compound acts as a dienophile or diene component to form the six-membered ring in a [4+2] cycloaddition. nih.gov

Table 1: Cyclization Reaction for Tetrahydro-4H-thiopyran-4-one

Starting Material Reagents Product Yield

Derivatization of Thiopyranone Scaffolds

Once the tetrahydro-4H-thiopyran-4-one is obtained, the next key derivatization is the oxidation of the sulfur atom to a sulfone. This transformation is crucial as the electron-withdrawing nature of the sulfone group influences the reactivity of the rest of the molecule. The oxidation is typically carried out using a stoichiometric amount of a suitable oxidizing agent. Hydrogen peroxide in a solvent like chloroform (B151607) or tetrahydrofuran (B95107) is a common and effective reagent for this purpose. researchgate.net Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be employed to achieve the conversion of the sulfide to the 1,1-dioxide derivative.

Table 2: Oxidation of Tetrahydro-4H-thiopyran-4-one

Starting Material Oxidizing Agent Solvent Product
Tetrahydro-4H-thiopyran-4-one Hydrogen peroxide Chloroform Dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Regioselective Bromination Strategies

The final stage in the synthesis of the target compound is the selective introduction of a bromine atom at the C-3 position. The success of this step hinges on the choice of reagent and the ability to control the position of halogenation.

Halogenation Reagents and Reaction Conditions

The bromination of ketones at the alpha-position is a well-known reaction in organic synthesis. For the bromination of dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, molecular bromine (Br₂) is a common reagent. The reaction is often performed in a suitable solvent such as methylene (B1212753) chloride, acetic acid, or methanol. orgsyn.org The choice of solvent and temperature can be critical in controlling the reaction and minimizing side products. researchgate.net

Other brominating agents can also be utilized. N-Bromosuccinimide (NBS) is a milder alternative to Br₂ and is often used when a more controlled bromination is required. Another reagent, tetrabutylammonium (B224687) tribromide (TBATB), offers advantages in terms of safety and ease of handling compared to molecular bromine and can be effective for regioselective bromination. nih.gov

Table 3: Representative Bromination Conditions

Substrate Type Reagent Solvent General Conditions
Cyclic Ketone Bromine (Br₂) Methylene Chloride Room temperature or with cooling orgsyn.org
Activated Ketone N-Bromosuccinimide (NBS) Carbon Tetrachloride Radical initiator (e.g., AIBN), reflux

Control of Bromine Substitution Position

The regioselectivity of the bromination—the placement of the bromine atom specifically at the C-3 position—is directed by the carbonyl group at C-4. The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form. Under basic conditions, a proton is removed from the alpha-carbon to form an enolate. In both cases, the resulting double bond (or negative charge) at the alpha-position makes it nucleophilic.

This nucleophilic alpha-carbon (C-3) then attacks the electrophilic bromine source (e.g., Br₂), resulting in the selective formation of the 3-bromo derivative. The presence of the strongly electron-withdrawing sulfone group can further increase the acidity of the alpha-protons, facilitating the formation of the enolate and subsequent bromination. The structure of the starting heterocycle and the reaction conditions are key factors in ensuring that bromination occurs at the desired position. researchgate.net

Oxidation Protocols for Sulfone Moiety Formation

The conversion of the thioether in the dihydro-2H-thiopyran-4(3H)-one scaffold to the corresponding 1,1-dioxide (sulfone) is a crucial step in the synthesis of the target molecule. This oxidation significantly alters the chemical and physical properties of the ring system, increasing its polarity and modifying the geometry around the sulfur atom. The choice of oxidation protocol is dictated by the need for high yield, selectivity, and compatibility with other functional groups present in the molecule, namely the ketone and the carbon-bromine bond.

Achieving selective oxidation to the sulfone without side reactions or over-oxidation is paramount. The primary challenge is to prevent the reaction from stopping at the intermediate sulfoxide (B87167) stage. Complete conversion of the sulfide directly to the sulfone is often desired.

Control over the reaction can be achieved by carefully managing the stoichiometry of the oxidizing agent. organic-chemistry.org For instance, when using oxidants like hydrogen peroxide (H₂O₂), employing at least two equivalents of the oxidant typically favors the formation of the sulfone over the sulfoxide. researchgate.net The reaction conditions, including temperature, solvent, and catalyst, also play a critical role. In some cases, acidic conditions can suppress sulfone formation, which highlights the need for careful pH control if the sulfoxide were the desired product, but for sulfone synthesis, this is less of a concern. acsgcipr.org The key is to use a sufficiently powerful oxidizing system that rapidly converts the intermediate sulfoxide to the final sulfone.

Both catalytic and stoichiometric methods are widely employed for the oxidation of sulfides to sulfones.

Stoichiometric Oxidation: This approach involves the use of at least two molar equivalents of an oxidizing agent. Common stoichiometric oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in combination with additives or catalysts, H₂O₂ is an environmentally benign choice, with water as the only byproduct. researchgate.net Urea-hydrogen peroxide, a stable solid adduct, can also be used for efficient oxidation. organic-chemistry.org

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this transformation.

Potassium peroxymonosulfate (B1194676) (Oxone): This stable, inexpensive, and safe salt is a popular choice for sulfide oxidations. acsgcipr.org

Catalytic Oxidation: These methods utilize a catalyst to activate a milder, terminal oxidant (like H₂O₂ or O₂), offering a more atom-economical and greener approach. acsgcipr.org

Metal-based Catalysts: Various metals have been shown to catalyze sulfide oxidation effectively. Niobium carbide has been reported to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide, whereas tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.orgorganic-chemistry.org A system comprising sodium tungstate (B81510) (Na₂WO₄), phenylphosphonic acid, and a phase-transfer catalyst has been identified as highly effective for synthesizing sulfones with H₂O₂ under organic solvent-free conditions. researchgate.net

Organocatalysis: Small organic molecules can also catalyze these oxidations. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the selective synthesis of sulfones from sulfides with hydrogen peroxide, where selectivity is controlled by the reaction conditions. organic-chemistry.org

The following table summarizes various oxidation approaches applicable to the synthesis of the sulfone moiety.

Oxidant/Catalyst SystemTerminal OxidantKey Features
m-CPBA-Stoichiometric, highly reliable, broad applicability.
Oxone (KHSO₅)-Stoichiometric, stable solid, often used in polar solvents.
Niobium Carbide30% H₂O₂Catalytic, efficient conversion to sulfones, reusable catalyst. organic-chemistry.orgorganic-chemistry.org
Sodium Tungstate (Na₂WO₄)30% H₂O₂Catalytic, effective under solvent-free conditions. researchgate.net
2,2,2-TrifluoroacetophenoneH₂O₂Organocatalytic, selectivity dependent on conditions. organic-chemistry.org

Multi-component Reactions and Tandem Processes for Compound Synthesis

While the oxidation step is critical, the initial construction of the thiopyranone ring system is the foundational stage. Multi-component reactions (MCRs) and tandem processes offer efficient and atom-economical routes to complex heterocyclic scaffolds like thiopyrans, often from simple starting materials in a single synthetic operation. nih.govglobethesis.com

MCRs involve combining three or more reactants in a one-pot reaction to form a product that contains portions of all starting materials. nih.gov The synthesis of thiopyran derivatives has been achieved through various MCRs. For instance, a one-pot, five-component reaction between primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives can yield complex spiro-annulated thiopyrans. nih.gov A similar strategy could be envisioned for the dihydro-2H-thiopyran-4(3H)-one core, potentially by reacting a sulfur nucleophile, an α,β-unsaturated ketone, and a source of the remaining ring atoms.

Tandem processes, where multiple bond-forming events occur sequentially without isolating intermediates, are also powerful tools. The synthesis of the thiopyranone ring could proceed via a tandem Michael addition-cyclization sequence. In this hypothetical approach, a bifunctional molecule containing a sulfur nucleophile and a latent enolate could be added to an appropriate Michael acceptor, with the resulting intermediate undergoing an intramolecular cyclization to form the six-membered ring. Subsequent bromination and oxidation would then lead to the final target compound.

Flow Chemistry and Scalable Synthesis Considerations

For the large-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry presents significant advantages, particularly for the oxidation step. rsc.org

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org The oxidation of sulfides to sulfones is often exothermic, and the high surface-area-to-volume ratio of flow reactors allows for highly efficient heat dissipation, preventing thermal runaways and improving safety. rsc.org

Specific benefits of applying flow chemistry to sulfone synthesis include:

Enhanced Safety: Precise temperature control mitigates the risks associated with exothermic reactions and the use of potent oxidizing agents. rsc.org

Improved Selectivity: The ability to finely tune reaction conditions can minimize the formation of byproducts, including the intermediate sulfoxide. researchgate.net

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Automation and Efficiency: Flow systems can be fully automated, allowing for rapid synthesis and optimization. acs.orgnih.gov

Electrochemical flow synthesis is a particularly promising green chemistry approach. An efficient electrochemical flow process for the selective oxidation of sulfides to sulfones has been developed that operates without any supporting electrolyte, highlighting the advantages of flow electrolysis for clean and efficient synthesis. acs.orgnih.gov Such a system could be directly applied to the oxidation of the 3-bromodihydro-2H-thiopyran-4(3H)-one precursor, offering a scalable and environmentally friendly route to the final product. rsc.org

FeatureBatch ChemistryFlow Chemistry
Heat Transfer Limited, risk of hot spotsExcellent, precise temperature control. rsc.org
Safety Higher risk with exothermsSignificantly improved safety profile. rsc.org
Scalability Complex, requires re-optimizationSimpler, by extending run time or parallelization. rsc.org
Selectivity Can be difficult to controlFine-tuning of conditions allows for high selectivity. researchgate.net
Automation DifficultReadily automated for high throughput. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromodihydro 2h Thiopyran 4 3h One 1,1 Dioxide

Reactions at the Carbonyl Center (C4)

The carbonyl group at the C4 position is a primary site for chemical modifications, readily undergoing nucleophilic additions, condensation reactions, and reductions.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide makes it susceptible to attack by various nucleophiles. masterorganicchemistry.comunizin.org This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. unizin.orglibretexts.org The reactivity of the carbonyl group is influenced by both steric and electronic factors. unizin.orglibretexts.org

This compound can participate in condensation reactions, for instance, with amines to form imines or enamines, which are valuable intermediates in organic synthesis. The general mechanism for iminium ion formation involves nucleophilic addition of the amine, followed by proton transfer to a neutral carbinolamine, protonation of the hydroxyl group to form a good leaving group (water), and subsequent elimination of water. pressbooks.pub

Reactant Product Type General Conditions
Primary AmineImineAcid or base catalysis
Secondary AmineEnamineAcid catalysis, removal of water
Hydrazine (B178648)HydrazoneMild acid catalysis
HydroxylamineOximeMild acid catalysis

Carbonyl Reductions and Functional Group Interconversions

The carbonyl group can be reduced to a hydroxyl group, converting the ketone into a secondary alcohol, 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. wikipedia.orgnih.govnih.gov This transformation is typically achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu Sodium borohydride is a milder reducing agent, while lithium aluminum hydride is much more reactive. msu.edu

The choice of reducing agent can be critical, especially in the presence of other reducible functional groups. For α,β-unsaturated ketones, the use of sodium borohydride can sometimes lead to the reduction of both the carbonyl group and the carbon-carbon double bond. msu.edu

Reagent Product Selectivity
Sodium Borohydride (NaBH₄)Secondary AlcoholReduces aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholReduces a wider range of carbonyl compounds

Transformations Involving the Bromine Substituent (C3)

The bromine atom at the C3 position is a versatile handle for introducing molecular diversity through substitution, elimination, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The bromine atom can be displaced by a variety of nucleophiles. The mechanism of this substitution can be either unimolecular (SN1) or bimolecular (SN2), depending on the reaction conditions and the structure of the substrate. youtube.comyoutube.comyoutube.com

SN2 Reactions: These reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.comkhanacademy.org The reaction proceeds with an inversion of stereochemistry at the carbon center. youtube.com

SN1 Reactions: These reactions are favored by weak nucleophiles and polar protic solvents, and proceed through a carbocation intermediate. youtube.comkhanacademy.org The stability of the carbocation is a key factor in determining the feasibility of an SN1 pathway. khanacademy.org

In some cases, particularly with allylic or benzylic halides, an SN2' reaction can occur, where the nucleophile attacks at the γ-position, leading to a rearranged product. masterorganicchemistry.com

Elimination Reactions for Unsaturation Introduction

Treatment of this compound with a base can lead to an elimination reaction, specifically dehydrobromination, to introduce a carbon-carbon double bond and form an α,β-unsaturated ketone. doubtnut.comdoubtnut.com The regioselectivity of the elimination (the position of the newly formed double bond) is dependent on the reaction conditions and the nature of the base used.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond provides an opportunity for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the bromo compound with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for forming biaryl compounds and other conjugated systems. libretexts.orgmdpi.com The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction couples the bromo compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orgacs.org This reaction is a powerful tool for the vinylation of aryl and vinyl halides. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used for the synthesis of arylalkynes and conjugated enynes. libretexts.orgscirp.orgresearchgate.net The reaction can often be carried out under mild conditions. wikipedia.org

Reaction Coupling Partner Catalyst System Product Type
Suzuki CouplingOrganoboron ReagentPalladium Catalyst + BaseC-C single bond (e.g., biaryls)
Heck ReactionAlkenePalladium Catalyst + BaseC-C single bond (vinylation)
Sonogashira CouplingTerminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseC-C triple bond (alkynylation)

Radical Reactions at the Bromine Center

The bromine atom at the C-3 position of this compound serves as a key functional handle for radical-mediated transformations. The carbon-bromine bond, weakened by the adjacent electron-withdrawing sulfone and carbonyl groups, is susceptible to homolytic cleavage to generate a carbon-centered radical at the α-position to the sulfone. This reactivity is central to various synthetic applications, particularly in carbon-carbon bond formation.

One of the primary mechanisms for initiating such reactions is through Atom Transfer Radical Addition (ATRA) and related processes. These reactions are typically initiated by radical initiators (e.g., AIBN) or through photoredox catalysis. In a typical scenario, a radical initiator generates a reactive species that abstracts the bromine atom from the thiopyranone ring, leading to the formation of a stabilized α-sulfonyl radical. This intermediate can then engage in a variety of subsequent reactions.

Key Mechanistic Steps:

Initiation: A radical initiator (e.g., tributyltin radical generated from AIBN and Bu₃SnH) abstracts the bromine atom. Alternatively, photoredox catalysis can be employed, where an excited photocatalyst facilitates a single-electron transfer to cleave the C-Br bond.

Radical Formation: Homolytic cleavage of the C-Br bond yields the α-carbonyl-α'-sulfonyl carbon radical. The stability of this radical is enhanced by the delocalization of the unpaired electron over the adjacent sulfone and carbonyl groups.

Propagation/Trapping: The generated carbon radical can be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. In chain reactions, the newly formed radical product can then propagate the chain.

Recent advancements in metallaphotoredox catalysis have enabled cross-electrophile couplings where α-aminoalkyl radicals can serve as halogen atom transfer (XAT) agents, facilitating the generation of carbon radicals from organic bromides under mild conditions. While not specifically documented for this compound, these methodologies are broadly applicable to α-bromo sulfones.

Reaction TypeInitiator/CatalystRadical IntermediatePotential Product Type
Reductive DehalogenationBu₃SnH, AIBNα-sulfonyl carbon radicalDihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Intermolecular AdditionAlkene, Initiatorα-sulfonyl carbon radicalC-3 alkylated thiopyranone derivative
Photoredox XAT CouplingIr or Ru photocatalyst, Ni co-catalystα-sulfonyl carbon radicalC-3 arylated/alkenylated thiopyranone derivative

Reactivity of the Sulfone System (S-1,1-Dioxide)

Reactions Involving α-Hydrogens of the Sulfone

The hydrogens on the carbons alpha to the sulfone group (C-2 and C-5) exhibit enhanced acidity due to the strong electron-withdrawing nature of the S-1,1-dioxide moiety. This allows for deprotonation by a suitable base to form a carbanion (enolate), which can then act as a nucleophile in various C-C bond-forming reactions.

The acidity of the α-hydrogens in the title compound is position-dependent. The hydrogens at C-5 are adjacent to both the sulfone and the carbonyl group, making them significantly more acidic and readily removable by common bases to form an enolate. The hydrogens at C-2 are only adjacent to the sulfone and are therefore less acidic, requiring a stronger base for deprotonation.

Enolate Formation and Alkylation:

Treatment of this compound with a non-nucleophilic strong base, such as lithium diisopropylamide (LDA), would preferentially deprotonate the C-5 position. The resulting enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce an alkyl group at the C-5 position. The choice of base is crucial to avoid competing reactions, such as attack at the carbonyl or displacement of the bromine.

PositionAdjacent GroupsRelative AcidityRequired BasePotential Reaction
C-5Sulfone, CarbonylHighModerate (e.g., alkoxides) to Strong (e.g., LDA)Alkylation, Aldol condensation
C-3Sulfone, Carbonyl, BromineN/A (No H)N/AN/A
C-2SulfoneModerateStrong (e.g., LDA, n-BuLi)Alkylation (with stronger base)

Sulfone Extrusion and Ring Contraction Reactions

The presence of both a sulfone group and a bromine atom alpha to an acidic proton (at C-5) makes this compound a prime candidate for base-induced rearrangement reactions involving sulfone extrusion, most notably the Ramberg-Bäcklund reaction . wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.org

In this specific cyclic substrate, the reaction is expected to result in a ring contraction. The mechanism proceeds as follows:

Deprotonation: A strong base abstracts an acidic proton from the α'-carbon (C-5), forming a carbanion.

Intramolecular Displacement: The carbanion attacks the carbon bearing the bromine atom (C-3) in an intramolecular Sₙ2 reaction, displacing the bromide ion and forming a strained bicyclic thiirane 1,1-dioxide intermediate.

Sulfur Dioxide Extrusion: This intermediate is unstable and spontaneously eliminates sulfur dioxide in a concerted cheletropic extrusion process. wikipedia.org

Product Formation: The final product is a five-membered ring containing a double bond, specifically a cyclopentenone derivative.

A related transformation is the Favorskii rearrangement , which occurs with α-halo ketones in the presence of a base, also leading to ring contraction. wikipedia.orgadichemistry.com Given the structure of the title compound, a Favorskii-type mechanism, initiated by deprotonation at C-5 and leading to a cyclopropanone intermediate, could potentially compete with the Ramberg-Bäcklund pathway. However, the Ramberg-Bäcklund reaction is generally a facile process for α-halo sulfones.

Interaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), can interact with this compound at several reactive sites. The outcome of the reaction depends on the nature of the organometallic reagent, the substrate, and the reaction conditions.

Grignard Reagents: Grignard reagents are strong bases and potent nucleophiles. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Their reaction with the title compound can follow several pathways:

Deprotonation: Acting as a base, the Grignard reagent can abstract an acidic proton from the C-5 position, generating an enolate. This is often the predominant pathway if the Grignard reagent is sterically hindered.

Nucleophilic Addition: Acting as a nucleophile, the Grignard reagent can add to the electrophilic carbonyl carbon (C-4), forming a tertiary alcohol after acidic workup.

Halogen-Metal Exchange: In some cases, a Grignard reagent can undergo exchange with the bromine atom, although this is less common than addition or deprotonation.

Organocuprates: Organocuprates are softer nucleophiles than Grignard reagents and are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl systems. While the title compound is saturated, related unsaturated thiopyranone dioxides would be expected to react with cuprates via conjugate addition. For the saturated system, the reactivity would likely be directed towards the carbonyl group or potentially involve Sₙ2-type displacement of the bromide, although direct attack at an sp³-hybridized carbon is less favorable. Copper salts can also catalyze the conjugate addition of Grignard reagents to α,β-unsaturated thiochromones. nih.govmdpi.com

Pericyclic Reactions and Rearrangements

Cycloaddition Reactions (e.g., Diels-Alder)

The saturated ring of this compound precludes its direct participation as either the diene or dienophile component in a standard Diels-Alder reaction. wikipedia.orgorganic-chemistry.org However, unsaturated derivatives of this system, such as the corresponding 2H-thiopyran-4(5H)-one 1,1-dioxide, are excellent dienophiles.

The powerful electron-withdrawing sulfone group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=C double bond, making it highly reactive towards electron-rich dienes in a [4+2] cycloaddition. acs.org Such reactions provide a powerful method for constructing complex polycyclic systems containing the thiopyran sulfone moiety.

The general reactivity pattern for a related unsaturated sulfone in a Diels-Alder reaction is as follows:

Reactants: An α,β-unsaturated cyclic sulfone (dienophile) and a conjugated diene (e.g., 1,3-butadiene, cyclopentadiene).

Mechanism: A concerted, pericyclic reaction proceeding through a cyclic transition state. wikipedia.org

Product: A bicyclic adduct with the formation of a new six-membered ring. The stereochemistry of the reaction is highly controlled, following the endo rule in many cases.

Furthermore, the reverse reaction, the retro-Diels-Alder reaction , can be thermally induced in the bicyclic adducts. This process involves the extrusion of a volatile component (like SO₂ and an alkene) and can be a useful synthetic strategy for generating specific dienes. ucsb.eduresearchgate.net

Dienophile (Unsaturated Analog)DieneReaction TypeExpected Product
5,6-Dihydro-2H-thiopyran-4-one 1,1-dioxide1,3-Butadiene[4+2] CycloadditionFused bicyclic sulfone
5,6-Dihydro-2H-thiopyran-4-one 1,1-dioxideCyclopentadiene[4+2] CycloadditionFused tricyclic sulfone
5,6-Dihydro-2H-thiopyran-4-one 1,1-dioxideFuranHetero-Diels-AlderFused oxabicyclic sulfone

Photo-induced Rearrangements and Isomerizations

No published studies detailing the photo-induced rearrangements or isomerizations of this compound could be identified.

Detailed Mechanistic Studies and Kinetic Analysis

There is no available literature that provides detailed mechanistic studies or kinetic analysis for the reactions of this compound.

Stereochemical Aspects and Conformational Analysis of 3 Bromodihydro 2h Thiopyran 4 3h One 1,1 Dioxide

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide with a defined stereochemistry can be approached through various diastereoselective and enantioselective strategies. These methods are crucial for accessing specific stereoisomers for further applications.

Diastereoselective Synthesis:

A common route to this compound involves the bromination of the parent dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide. The stereochemical outcome of this reaction is influenced by the reaction conditions and the conformation of the starting material. The bromination can proceed through an enol or enolate intermediate, and the direction of electrophilic attack will determine the resulting diastereomer. The bulky sulfone group can exert significant steric hindrance, potentially directing the incoming bromine to the less hindered face of the enolate. This can lead to a preference for one diastereomer over the other.

For instance, in related cyclic ketone systems, the alpha-halogenation often shows a preference for the formation of the thermodynamically more stable product, where the halogen occupies an equatorial position to minimize steric interactions. However, under kinetic control, the axial halide may be formed preferentially. The specific diastereomeric ratio for the bromination of dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would be highly dependent on the chosen brominating agent and reaction conditions.

Enantioselective Synthesis:

The enantioselective synthesis of this compound can be achieved through several modern synthetic methodologies, most notably through organocatalysis. researchgate.netrsc.org Chiral amine catalysts, such as proline derivatives, can activate the parent ketone towards electrophilic bromination in an enantioselective manner. nih.gov The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with a bromine source (e.g., N-bromosuccinimide). The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

The table below summarizes potential enantioselective approaches based on established organocatalytic methods for the α-halogenation of cyclic ketones. researchgate.netmdpi.comacs.org

Catalyst Type Proposed Mechanism Potential Brominating Agent Expected Outcome
Chiral Primary Amines (e.g., Cinchona alkaloid derivatives)Enamine catalysisN-Bromosuccinimide (NBS)High enantioselectivity for the formation of one enantiomer.
Chiral Secondary Amines (e.g., Proline derivatives)Enamine catalysisN-Bromosuccinimide (NBS)Good to excellent enantioselectivity, catalyst dependent.
Chiral Phase-Transfer CatalystsPhase-transfer catalysis of the enolatePotassium bromide/OxonePotential for enantioselective bromination under biphasic conditions.

Conformational Preferences and Ring Flexibility

The six-membered dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide ring is not planar and adopts a variety of non-planar conformations to minimize steric and torsional strain. The most common conformations for such six-membered rings are the chair, boat, and twist-boat forms. The presence of the sulfone group and the bromine atom at the 3-position significantly influences the conformational equilibrium.

The thiopyran ring in related systems has been shown to adopt a chair conformation. nih.gov In the case of this compound, the chair conformation is also expected to be the most stable. In this conformation, the substituents can occupy either axial or equatorial positions. The large sulfone group is expected to have a significant impact on the ring's geometry.

The conformational preference of the bromine atom at the C-3 position is a key aspect. Generally, bulky substituents on a six-membered ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is highly probable that the bromine atom in the most stable conformation of this compound will be in the equatorial position. However, the anomeric effect, which can stabilize axial substituents in certain heterocyclic systems, might also play a role, although it is likely to be less significant in this case compared to the steric hindrance.

The flexibility of the ring allows for interconversion between different conformations, such as the chair-flip. The energy barrier for this process would be influenced by the substituents. The presence of the bulky sulfone group and the bromine atom would likely increase the energy barrier for the ring flip compared to the unsubstituted parent compound.

Impact of Substituents on Stereochemical Outcomes and Conformational Stability

The bromine atom and the sulfone group are the key substituents that dictate the stereochemical and conformational properties of this compound.

Impact on Stereochemical Outcomes:

Steric Hindrance: The sulfone group, with its tetrahedral geometry and two oxygen atoms, is a sterically demanding group. nih.gov It can effectively block one face of the molecule, thereby directing incoming reagents to the opposite face during chemical reactions. This steric directing effect is crucial in diastereoselective synthesis. For example, in the reduction of the carbonyl group, the hydride would preferentially attack from the face opposite to the sulfone group, leading to a specific diastereomer of the corresponding alcohol.

Electronic Effects: The electron-withdrawing nature of both the carbonyl and sulfone groups influences the reactivity of the alpha-protons. This electronic effect is fundamental to the formation of the enolate necessary for the introduction of the bromine atom. The bromine atom itself is electron-withdrawing, which can affect the acidity of the remaining alpha-proton and the reactivity of the adjacent carbonyl group.

Impact on Conformational Stability:

A-value of Bromine: The preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational preference energy). For a bromine atom on a cyclohexane (B81311) ring, the A-value is approximately 0.38-0.62 kcal/mol, indicating a preference for the equatorial position. This preference is expected to be similar in the thiopyran ring system.

1,3-Diaxial Interactions: If the bromine atom were to occupy the axial position, it would experience steric repulsion from the axial protons or other axial substituents at the C-5 position. These 1,3-diaxial interactions would destabilize the axial conformation.

The following table summarizes the expected impact of the key substituents on the properties of the molecule.

Substituent Impact on Stereochemistry Impact on Conformational Stability
Bromine (at C-3)Introduces a chiral center; its stereochemistry influences the overall molecular shape.Prefers an equatorial position to minimize steric strain.
Carbonyl (at C-4)Influences the acidity of alpha-protons; acts as a site for nucleophilic attack.Contributes to the ring's puckering.
Sulfone (at C-1)Exerts significant steric hindrance, directing reactions to the opposite face. nih.govAffects the ring's geometry and the energy barrier for conformational changes.

Chiral Pool Synthesis and Asymmetric Catalysis

Beyond the direct asymmetric halogenation of the parent ketone, chiral pool synthesis and other asymmetric catalytic methods offer powerful alternatives for accessing enantiomerically pure this compound.

Chiral Pool Synthesis:

This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the target molecule. nih.govmdpi.commdpi.com For example, a chiral starting material containing a thiol group and a suitable carbon backbone could be elaborated through a series of stereocontrolled reactions to form the thiopyran ring with the desired stereochemistry at the C-3 position already established. This approach avoids the need for a separate enantioselective step and can provide access to a specific enantiomer.

Asymmetric Catalysis:

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. researchgate.netrsc.orgnih.gov As mentioned in section 4.1, the asymmetric α-bromination of dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide using chiral amine catalysts is a promising approach. researchgate.net

Furthermore, other asymmetric catalytic transformations could be envisioned. For instance, a Michael addition of a suitable sulfur-containing nucleophile to a chiral α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, could lead to the desired product. The stereochemistry of the final product would be controlled by the chiral catalyst used in the initial Michael addition step.

The development of novel chiral catalysts and synthetic methodologies continues to expand the toolbox for the asymmetric synthesis of heterocyclic compounds like this compound, enabling access to enantiomerically pure forms for various scientific investigations.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, ¹H and ¹³C NMR would be fundamental in confirming the carbon framework and the placement of the bromine atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the thiopyran ring. The proton at the 3-position (CH-Br) would be significantly deshielded by both the adjacent bromine atom and the carbonyl group, likely appearing as a doublet of doublets in the range of 4.5-5.0 ppm. The protons on the carbon atoms adjacent to the sulfone group (C2 and C6) would also be deshielded and are expected to resonate between 3.0 and 4.0 ppm. The remaining protons at the 5-position would likely appear further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm for α-bromo ketones. yu.edu.jooregonstate.edu The carbon bearing the bromine atom (C3) would also be significantly shifted, with an expected resonance around 50-60 ppm. The carbons adjacent to the sulfone group (C2 and C6) would appear in the region of 50-70 ppm. The C5 carbon would be the most upfield, resonating in the typical aliphatic range.

Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 3.2 - 3.8 (m) 55 - 65
3 4.5 - 5.0 (dd) 50 - 60
4 - 190 - 200
5 2.5 - 3.0 (m) 30 - 40

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl and sulfone groups.

The most characteristic absorption would be the strong C=O stretching vibration of the ketone. For cyclic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org The presence of an α-halogen atom is known to shift this frequency to a higher wavenumber (by about 20-25 cm⁻¹) due to an inductive effect. Therefore, a strong absorption in the range of 1735-1740 cm⁻¹ is predicted for the carbonyl group. yu.edu.joresearchgate.net

The sulfone group (SO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically found between 1300 and 1350 cm⁻¹ and a symmetric stretch between 1120 and 1160 cm⁻¹. The C-Br stretching vibration would likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ketone) Stretch 1735 - 1740
SO₂ (Sulfone) Asymmetric Stretch 1300 - 1350
SO₂ (Sulfone) Symmetric Stretch 1120 - 1160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide valuable information about the structure through analysis of fragmentation patterns.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of cyclic ketones often involves α-cleavage, where the bond adjacent to the carbonyl group is broken. oregonstate.edu Another common fragmentation pathway for this molecule could be the loss of SO₂. The loss of the bromine atom (Br•) would also be an expected fragmentation pathway.

Predicted Mass Spectrometry Data

Ion m/z (relative to ⁷⁹Br) Predicted Relative Intensity Notes
[M]⁺ 227.9 ~100% Molecular ion with ⁷⁹Br
[M+2]⁺ 229.9 ~98% Molecular ion with ⁸¹Br
[M-Br]⁺ 149.0 Variable Loss of bromine radical
[M-SO₂]⁺ 163.9 Variable Loss of sulfur dioxide

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would be invaluable. It would confirm the connectivity of the atoms and provide detailed information about the conformation of the six-membered thiopyran ring. Saturated six-membered rings typically adopt a chair conformation to minimize steric strain. However, the presence of the sulfone group and the sp²-hybridized carbonyl carbon can lead to distortions, potentially resulting in a twisted-chair or boat-like conformation. researchgate.net

Furthermore, X-ray crystallography would unambiguously determine the stereochemistry at the 3-position, defining the orientation of the bromine atom (axial or equatorial) relative to the ring. This information is crucial for understanding the molecule's reactivity and potential interactions.

Theoretical and Computational Studies of 3 Bromodihydro 2h Thiopyran 4 3h One 1,1 Dioxide

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, quantum chemical calculations such as Density Functional Theory (DFT) and ab initio methods can offer deep insights into its molecular and electronic structure. While specific computational studies exclusively focused on this compound are not abundant in the literature, principles from studies on related heterocyclic sulfones and α-haloketones can be applied to understand its characteristics.

Electronic Structure and Bonding Properties

The electronic structure of this compound is characterized by the presence of several key functional groups: a six-membered thiopyran ring, a sulfone group (SO₂), a ketone group (C=O), and a bromine atom at the α-position to the carbonyl.

DFT calculations on analogous heterocyclic sulfones reveal the significant impact of the sulfone group on the electronic environment of the ring. The sulfur atom in the +6 oxidation state is highly electron-withdrawing, which influences the charge distribution across the entire molecule. This inductive effect polarizes the C-S and S-O bonds, leading to a partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. The presence of the electronegative bromine atom and the carbonyl group further contributes to the complex electronic landscape of the molecule.

Ab initio molecular orbital calculations on cyclic sulfones have shown that the geometries around the sulfur atom are typically tetrahedral. In thiane-1,1-dioxide, a related six-membered ring, the S-O bond lengths are calculated to be approximately 1.46 Å, with the difference between axial and equatorial S-O bonds being negligible in the gas phase. researchgate.net The C-S bond lengths are also influenced by the oxidation state of the sulfur.

The bonding properties can be further elucidated using Natural Bond Orbital (NBO) analysis, which describes the delocalization of electron density between filled and unfilled orbitals. In similar sulfonyl-containing heterocycles, significant hyperconjugative interactions are often observed, which contribute to the stability of the molecule.

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

In molecules containing sulfone groups, the HOMO is often localized on the hydrocarbon part of the molecule, while the LUMO may have significant contributions from the sulfone group, particularly the antibonding orbitals. For this compound, the presence of the carbonyl and bromo substituents would further influence the energies and localizations of these frontier orbitals. It is expected that the LUMO would be lowered in energy due to the electron-withdrawing nature of the sulfone, carbonyl, and bromine functionalities, making the molecule a good electrophile.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measure of electrophilic character.

These descriptors are valuable for predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is prone to attack by nucleophiles.

Conformational Analysis and Energy Landscapes

The six-membered dihydro-2H-thiopyran ring in this compound is not planar and can adopt several conformations. The most stable conformations are typically chair or boat-like forms. Computational studies on related 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides have shown a preference for the chair conformation. researchgate.net

For 4-bromotetrahydro-2H-thiopyran-1,1-dioxide, calculations using various levels of theory (HF, MP2, and DFT with different basis sets) have been performed to determine the conformational free energy difference (ΔG°) between the axial and equatorial conformers of the bromine substituent. These studies indicate that the equatorial conformer is generally more stable. The preference for the equatorial position is influenced by a combination of steric and electronic effects. The bulky bromine atom experiences less steric hindrance in the equatorial position compared to the axial position, where it would have 1,3-diaxial interactions with the ring hydrogens.

The energy landscape of the molecule would show these stable conformers as local minima, connected by transition states corresponding to ring-flipping processes. The energy barriers for these conformational changes can also be calculated, providing information on the flexibility of the ring system.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the α-carbon bearing the bromine atom. This is a common reaction for α-haloketones. up.ac.zaup.ac.zaacs.orgnih.govacs.org

DFT calculations can be used to model the reaction pathway of this compound with various nucleophiles. The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Computational studies on the reaction of α-bromoacetophenone with nucleophiles have shown that the reaction proceeds through a classic SN2 mechanism. up.ac.zaup.ac.za The nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves in a concerted fashion. The transition state is characterized by the partial formation of the new bond to the nucleophile and the partial breaking of the C-Br bond. The geometry of the transition state, including bond lengths and angles, can be precisely determined through these calculations. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and products. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule and the study of its interactions with surrounding solvent molecules. For instance, an MD simulation in a water box could reveal the nature of hydrogen bonding between the sulfone and carbonyl oxygen atoms and water molecules.

These simulations can also be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which describe the structure of the solvent around the solute. Such studies on related heterocyclic sulfones have highlighted the importance of hydrogen bonding in their crystal structures. mdpi.com

In Silico Prediction of Compound Properties (e.g., reactivity, regioselectivity)

In silico methods, which are computational approaches to predict chemical and biological properties, can be applied to this compound to estimate its reactivity and regioselectivity in various reactions.

The reactivity of this compound is largely dictated by the presence of the α-bromo ketone moiety. The electron-withdrawing carbonyl and sulfone groups increase the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov Computational models can be used to predict the rates of reaction with different nucleophiles by calculating the activation energies, as discussed in section 6.3.

Regioselectivity can also be predicted using computational methods. For example, in reactions with ambident nucleophiles, calculations can help determine which atom of the nucleophile will preferentially attack the electrophilic center. This is often done by analyzing the local reactivity descriptors, such as the Fukui functions, which indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Furthermore, in silico tools can be used to develop Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models correlate the structural features of a molecule with its properties, allowing for the prediction of properties for new or unstudied compounds based on a database of known molecules.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The rigid thiopyran-1,1-dioxide framework is a valuable scaffold for the synthesis of complex heterocyclic systems. The reactivity of the α-bromoketone moiety allows for facile introduction of various atoms and functional groups, enabling the construction of fused and spirocyclic ring systems. Electrophilic agents such as those used in bromination, nitrosation, and azo coupling typically attack the 3rd position of the isothiochromanone cycle, creating functional derivatives that are primed for subsequent transformations into condensed heterocycles. kdpu-nt.gov.ua

The parent compound, dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, is a well-established starting material for a variety of sulfur-containing heterocycles. researchgate.netrsc.org The introduction of a bromine atom at the C-3 position significantly enhances its utility as an electrophile. This allows for reactions with various sulfur-based nucleophiles to generate more elaborate sulfur-containing structures. For instance, reaction with thiourea (B124793) or thioamides can lead to the formation of fused thiopyrano[2,3-d]thiazole systems, which are themselves valuable scaffolds in medicinal chemistry. nih.gov The reactivity of the α-bromo ketone allows for cyclocondensation reactions with binucleophiles, paving the way for a diverse range of fused heterocyclic systems.

Table 1: Examples of Sulfur-Containing Heterocycles from 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
ReactantResulting Heterocyclic CoreReaction Type
ThioureaThiopyrano[2,3-d]thiazoleHantzsch-type condensation
Sodium hydrosulfide (B80085) (NaSH)Thieno[3,4-d]thiopyranNucleophilic substitution followed by cyclization
Substituted ThioamidesSubstituted Thiopyrano[2,3-d]thiazolesCondensation/Cyclization

The electrophilic carbon at the C-3 position readily reacts with nitrogen and oxygen nucleophiles, providing a direct route to a variety of N- and O-containing heterocyclic systems. The parent ketone can react with N- and C-nucleophiles like hydroxylamine, hydrazine (B178648), and phenylhydrazine. kdpu-nt.gov.ua The presence of the adjacent bromine atom facilitates these reactions and opens up pathways to further cyclization. For example, reaction with hydrazine derivatives can be used to construct fused pyrazole (B372694) or pyridazine (B1198779) rings. Similarly, reactions with primary amines can yield aminoketone intermediates that can subsequently cyclize to form fused dihydropyrazine (B8608421) or other nitrogen-containing ring systems.

Table 2: Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
ReactantResulting Heterocyclic CoreReaction Type
Hydrazine HydrateThiopyrano[4,3-c]pyrazoleCondensation/Cyclization
HydroxylamineThiopyrano[3,4-d]isoxazoleCondensation/Cyclization
EthylenediamineThiopyrano[2,3-b]dihydropyrazineNucleophilic substitution followed by intramolecular cyclization
AmidinesThiopyrano[3,2-d]pyrimidineCondensation/Cyclization researchgate.net
Sodium Phenoxide3-Phenoxydihydro-2H-thiopyran-4(3H)-one 1,1-dioxideNucleophilic Substitution

Utility in Medicinal Chemistry Lead Optimization and Scaffold Development

Sulfur-containing heterocycles are integral components of numerous FDA-approved drugs and medicinally active compounds. nih.gov The thiopyran ring, in particular, is a recognized scaffold in drug design. The sulfone group (SO2) is a key structural feature, as its oxygen atoms can act as effective hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target, such as the components of a bacterial cell wall. sci-hub.senih.gov

This compound is an excellent starting point for medicinal chemistry campaigns, particularly in the hit-to-lead optimization phase. chemrxiv.org The bromine atom serves as a convenient chemical handle for introducing a diverse range of substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, or through nucleophilic substitution. This allows medicinal chemists to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The rigid thiopyran scaffold helps to position these appended functional groups in specific orientations within a target's binding site, making it a valuable platform for structure-based drug design. nih.gov

Table 3: Application in Medicinal Chemistry Scaffold Development
Scaffold FeatureRole in Drug DesignPotential Therapeutic Areas
Thiopyran-1,1-dioxide coreRigid scaffold for orienting substituents; Sulfone as H-bond acceptor. sci-hub.seAntibacterial, Anti-inflammatory, Anticancer, Antiviral. nih.gov
C3-Bromo positionReactive site for introducing diversity (R-groups) for lead optimization. nih.govEnables synthesis of libraries to screen against various targets (e.g., kinases, proteases).
C4-Keto groupCan be further modified (e.g., reduction, reductive amination) to explore 3D space.Development of inhibitors for enzymes like PI3Kδ. nih.gov

Role in the Synthesis of Specialty Chemicals and Functional Materials (e.g., photosensitive, electrochromic materials)

The unique electronic properties of the thiopyran-1,1-dioxide ring system make it an attractive component for functional materials. The powerful electron-withdrawing sulfone group creates a significant dipole moment and can influence the electronic and photophysical properties of larger conjugated systems.

The C3-bromo functionality is critical in this context, as it allows for the facile incorporation of the thiopyran sulfone unit into larger π-conjugated systems via cross-coupling reactions. By attaching chromophores, such as aryl or heteroaryl groups, to the C3 position, it is possible to synthesize novel dyes and pigments. The electronic communication between the appended chromophore and the electron-deficient thiopyran sulfone ring can lead to materials with interesting properties, such as solvatochromism, fluorescence, or non-linear optical activity. For instance, derivatives of related fused pyrrolocoumarins have been shown to exhibit electrochromic properties, which are valuable for applications in smart windows and electronic displays. nih.gov The ability to tune the electronic structure through synthetic modification makes this compound a promising precursor for the development of advanced materials.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through safer, more efficient, and atom-economical processes. Future research on 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide should prioritize the development of sustainable synthetic routes, both for its preparation and its use in subsequent transformations.

The synthesis of the parent compound, dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, typically involves oxidation of the corresponding sulfide (B99878). Green oxidation methods using reagents like hydrogen peroxide (H₂O₂) represent a more environmentally benign alternative to traditional heavy-metal-based oxidants. nih.govorganic-chemistry.org Subsequent α-bromination of the ketone is a key step. Traditional bromination often uses molecular bromine, which is hazardous and generates stoichiometric hydrogen bromide waste. masterorganicchemistry.com A significant area for future research is the development of greener bromination protocols. For instance, methods using H₂O₂–HBr systems "on water" have proven effective for various ketones, offering high selectivity for monobromination without the need for organic solvents or catalysts. rsc.orgresearchgate.net Another avenue involves catalytic systems using N-bromosuccinimide (NBS) with a benign catalyst like ammonium (B1175870) acetate, which can provide high yields under mild conditions. rsc.org

Exploring these catalytic and solvent-free approaches could lead to a more sustainable and safer production of this compound.

Table 1: Comparison of Potential Green Bromination Methods for Ketones

Method Brominating Agent Catalyst/Solvent Key Advantages Potential Applicability
H₂O₂-HBr "on water" In situ generated Br₂ None / Water No organic solvent, inexpensive reagents, high selectivity. rsc.org Direct application to dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide.
Catalytic NBS N-Bromosuccinimide (NBS) Ammonium Acetate / Et₂O Mild conditions, good yields for cyclic ketones. rsc.org Potentially high-yielding and selective for the target compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of this compound offers a playground for discovering novel reactivity. The α-bromo ketone motif is a versatile electrophile for nucleophilic substitution, while the sulfone group activates the adjacent α-protons, enabling enolate formation and subsequent reactions.

Future research could explore transformations that leverage the unique interplay of these functional groups. For example:

Base-Induced Rearrangements: α-Halo sulfones are known to undergo base-induced rearrangements, such as the Ramberg–Bäcklund reaction, to form alkenes. iomcworld.com Investigating the behavior of the title compound under basic conditions could lead to novel strained or unsaturated cyclic sulfones.

Tandem Reactions: The compound could serve as a precursor in tandem or domino reactions. For instance, a nucleophilic substitution at the C3-bromo position could be followed by an intramolecular aldol-type condensation involving the ketone, leading to complex bicyclic or spirocyclic architectures.

Radical Chemistry: The carbon-bromine bond can be a precursor for radical generation. Radical-anion radical pair (RARP) reactions, which are known for α-halogenating alkyl phenyl sulfones, could potentially be reversed for reductive debromination or other radical-mediated transformations. nih.gov The reactivity of the sulfone group can be significantly influenced by substituents, which may lead to unexpected reaction pathways. nih.gov

Integration with Modern Synthetic Technologies (e.g., photocatalysis, electrochemistry)

Modern synthetic technologies like photocatalysis and electrochemistry offer powerful tools for activating molecules under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov

Photocatalysis: Visible-light photoredox catalysis could unlock novel reactivity. For example, α-haloketones are excellent radical precursors in photoredox cycles. nih.govresearchgate.net This could enable cross-electrophile couplings, where the photogenerated α-acyl radical couples with an aryl halide, providing a direct route to α-aryl thiopyranones. nih.gov Furthermore, direct α-arylation of the ketone could be achieved via photocatalytic activation of both a C(sp²)-X bond of an aryl halide and the α-carbonyl C(sp³)-H bond of the parent ketone before bromination. chemrxiv.org The development of photochemical methods for synthesizing α-haloketones using benign halogen sources like nickel chloride is also a promising green alternative. chemistryviews.org

Electrochemistry: Electrochemical methods provide a reagent-free way to perform redox reactions. nih.gov The electrosynthesis of sulfones is an emerging sustainable technology. nih.govrsc.org Future work could explore the electrochemical reduction of the C-Br bond or the ketone carbonyl in this compound. Additionally, electrochemical methods have been developed for the synthesis of C-3 sulfonated benzothiophenes, suggesting that the sulfone moiety can be compatible with electrochemical conditions while other parts of the molecule react. nih.gov

Table 2: Potential Modern Synthetic Transformations

Technology Proposed Reaction Potential Outcome Key Advantage
Photocatalysis Cross-electrophile coupling with aryl halides α-Aryl-dihydro-2H-thiopyran-4(3H)-one 1,1-dioxides Mild conditions, high functional group tolerance. nih.gov
C-H functionalization of the thiopyran ring Direct introduction of functional groups without pre-activation High atom economy, late-stage modification. chemrxiv.org
Electrochemistry Reductive cleavage of C-Br bond Debrominated dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide Reagent-free reduction, high selectivity.

Advanced Computational Studies for Predictive Design and Discovery

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, conformational preferences, and reaction mechanisms. Applying these methods to this compound can guide experimental work and accelerate discovery.

Conformational Analysis: The six-membered thiopyran ring can adopt various conformations (e.g., chair, boat, twist-boat), and the preferred conformation will significantly impact its reactivity. Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations and the energy barriers between them, providing insight into stereoselectivity in its reactions.

Reactivity Prediction: Computational models can predict sites of nucleophilic or electrophilic attack and model transition states for potential reactions. up.ac.za For instance, DFT calculations can help understand the competition between nucleophilic substitution and elimination pathways for α-haloketones. up.ac.za Such studies can predict whether a given nucleophile will favor substitution at the α-carbon or act as a base to induce elimination or rearrangement.

Mechanism Elucidation: When unexpected reactivity is observed, computational studies can elucidate the underlying reaction mechanisms. This synergy between experiment and theory is crucial for rational reaction development.

High-Throughput Experimentation and Data-Driven Synthesis

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions (catalysts, solvents, bases, temperature) in parallel, dramatically accelerating the optimization process. unchainedlabs.com

Reaction Optimization: HTE platforms could be used to rapidly screen conditions for reactions involving this compound. For example, finding the optimal catalyst and conditions for a Suzuki or Sonogashira coupling at the C3 position could be achieved far more quickly than with traditional one-at-a-time experimentation. HTE is also well-suited for developing and optimizing enzymatic halogenation processes, which could be a future green route to this compound. nih.govnih.gov

Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning (ML) models. These models can then predict the outcomes of new, un-run experiments, guiding chemists toward successful reaction conditions. rsc.orgnih.gov Data-driven approaches are being developed to predict reactivity and select optimal additives for complex catalytic systems. researchgate.netnih.gov Applying these tools to the chemistry of this compound could reveal non-obvious reaction conditions or even discover entirely new transformations. Such models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for newly synthesized derivatives, providing early-stage insights for medicinal chemistry applications. researchgate.netgjpb.de

By embracing these emerging areas, the scientific community can fully harness the synthetic potential of this compound, transforming it from a simple halogenated ketone into a valuable tool for constructing complex and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via bromination of dihydro-2H-thiopyran-4-one 1,1-dioxide precursors. For example, substituted thiopyran-4-one derivatives react with bromine sources under reflux in polar solvents like methanol or ethanol. A typical protocol involves refluxing with hydrazine derivatives to form heterocyclic products, as described in hydrazine coupling reactions . Purification is achieved via column chromatography using petroleum ether/ethyl acetate gradients .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To confirm sulfone (S=O) stretches (~1150–1300 cm⁻¹) and bromine-related vibrations (~680 cm⁻¹) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve aromatic/alkyl protons and carbons (e.g., δ 7.42–8.44 ppm for aromatic protons in brominated analogs) .
  • Mass spectrometry : To verify molecular weight (e.g., m/z 328.97 [M⁺] for brominated derivatives) .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is confirmed via melting point analysis (e.g., 171°C for brominated analogs) , elemental analysis (e.g., C, H, S content), and chromatographic methods like TLC or HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in bromination?

  • Methodological Answer : Optimization involves:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance electrophilic bromination, while lower alkanols (e.g., methanol) favor nucleophilic substitution .
  • Temperature control : Low temperatures (–78°C) minimize side reactions during lithiation steps, as seen in LDA-mediated syntheses .
  • Catalyst screening : Base catalysts like K2_2CO3_3 improve reaction efficiency in bromoaryl coupling .

Q. How can contradictory NMR data for brominated thiopyran derivatives be resolved?

  • Methodological Answer : Contradictions arise from conformational flexibility or solvent effects. Advanced strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals .
  • Variable-temperature NMR : To study dynamic equilibria in sulfone-containing rings.
  • Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights explain unexpected byproducts during alkylation or cyclization?

  • Methodological Answer : Side products (e.g., over-oxidized sulfones or ring-opened species) can arise from:

  • Competitive pathways : For example, LDA-mediated deprotonation at alternative sites generates regioisomers .
  • Kinetic vs. thermodynamic control : Reflux conditions may favor thermodynamically stable but undesired products.
  • Mitigation : Use of radical scavengers or isotopic labeling (18O^{18}\text{O}) to track oxygen sources in sulfone formation .

Q. How does substituent electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfone group directs electrophilic substitution to specific positions. For example:

  • Bromine as a leaving group : Facilitates SNAr reactions at the 3-position due to sulfone-induced ring activation.
  • Steric effects : Bulky substituents (e.g., isopropyl groups) hinder coupling, as shown in analogs with 4-(1-methylethyl)phenyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.